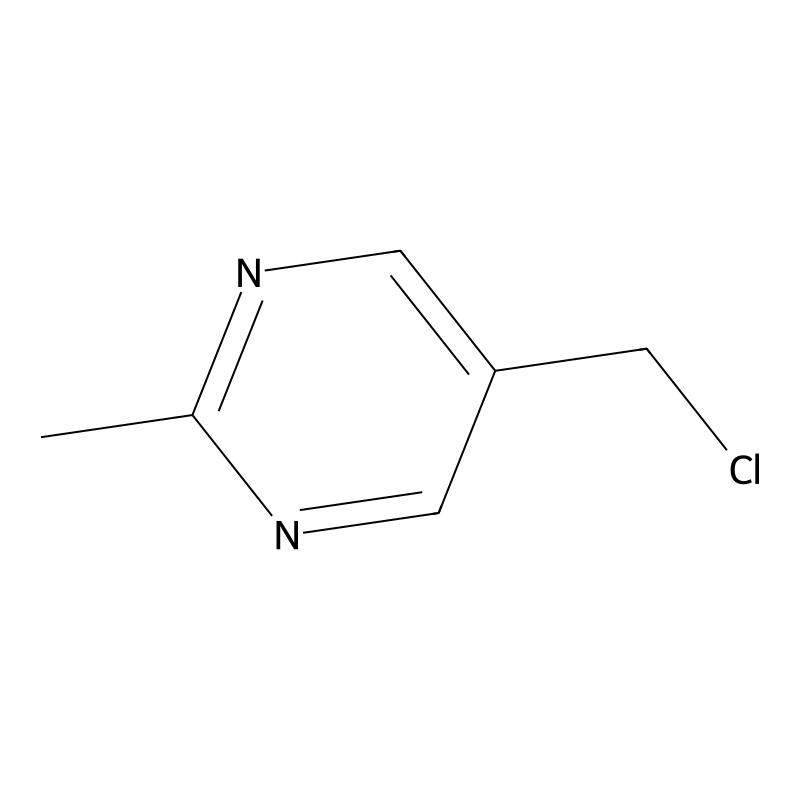5-(Chloromethyl)-2-methylpyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
5-Cl-2-Me-Pyr can be synthesized through various methods, with the most common approach involving the condensation of N,N-dimethylaminomethylene malononitrile with formamide in the presence of a base catalyst like sodium ethoxide. PubChem, Compound Summary for 5-(Chloromethyl)-2-methylpyrimidin-4-amine, CID 421245: https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloromethyl-2-methylpyrimidin-4-amine
Chemical Properties:
-Cl-2-Me-Pyr is a heterocyclic aromatic compound belonging to the class of pyrimidines. It possesses a six-membered ring structure containing nitrogen and carbon atoms, with a chlorine atom attached to the fifth carbon and a methyl group on the second carbon. Its physicochemical properties include a melting point of 42-44 °C and a boiling point exceeding 250 °C. Biosynth, 5-(Chloromethyl)-2-methylpyrimidine, FC153038
Potential Applications:
Research suggests that 5-Cl-2-Me-Pyr holds potential in various scientific research fields, including:
- Organic synthesis: As a versatile building block, 5-Cl-2-Me-Pyr can be employed in the synthesis of more complex organic molecules, including pharmaceuticals and functional materials. ScienceDirect, Recent advances in the chemistry of 2-substituted pyrimidines, Volume 528, 2019, Pages 122272
- Medicinal chemistry: Studies have explored the potential of 5-Cl-2-Me-Pyr derivatives as antitumor agents due to their ability to interact with DNA and inhibit cancer cell proliferation. National Institutes of Health, 4-AMINO-5-(CHLOROMETHYL)-2-METHYLPYRIMIDINE, CAS No. 189745-28-6:
- Material science: Research is ongoing to investigate the potential of 5-Cl-2-Me-Pyr derivatives in the development of novel functional materials with specific properties, such as photoluminescence and electrical conductivity. National Library of Medicine, 4-Amino-5-(chloromethyl)-2-methylpyrimidine, CAS No. 189745-28-6: https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloromethyl-2-methylpyrimidin-4-amine
5-(Chloromethyl)-2-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that are integral to biological processes, particularly in the formation of nucleotides, which are essential for DNA and RNA synthesis. The unique structure of 5-(Chloromethyl)-2-methylpyrimidine features a chloromethyl group at the 5-position and a methyl group at the 2-position of the pyrimidine ring, making it a significant compound in both chemical and pharmaceutical research. Its chemical formula is with a molecular weight of approximately 130.56 g/mol .
- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidines.
- Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
- Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions- Nucleophilic Substitution: Sodium methoxide or potassium thiolate are commonly used reagents.
- Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically utilized.
5-(Chloromethyl)-2-methylpyrimidine exhibits notable biological activity, primarily due to its ability to interact with biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially altering their structure and function. This interaction may influence enzyme activity and receptor binding, making it a candidate for further pharmacological studies .
The synthesis of 5-(Chloromethyl)-2-methylpyrimidine generally involves the chloromethylation of 2-methylpyrimidine. A common method includes:
- Reagents: Reaction of 2-methylpyrimidine with formaldehyde and hydrochloric acid.
- Conditions: The reaction is typically conducted under acidic conditions, often requiring a catalyst to enhance the reaction rate.
- Industrial Production: In industrial settings, optimization of reaction conditions such as temperature, pressure, and reactant concentration is crucial for scalability. Continuous flow reactors may be employed for consistent product quality .
Studies on the interactions of 5-(Chloromethyl)-2-methylpyrimidine with biological systems reveal its potential for modulating enzyme activity and receptor interactions. The chloromethyl group’s ability to form covalent bonds significantly enhances its reactivity with biological targets, suggesting its utility in drug design and development .
Several compounds share structural similarities with 5-(Chloromethyl)-2-methylpyrimidine:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 4-Chloromethyl-5-methyl-1,3-dioxol-2-one | Contains a chloromethyl group but differs in ring structure | Different functional groups |
| 2-Chloro-5-(chloromethyl)pyrimidine | Lacks the methyl group at the 2-position | Similar core structure but different properties |
| 5-Chloro-2-methylpyrimidine | Lacks the chloromethyl group | Similar core but different reactivity |
Uniqueness
The uniqueness of 5-(Chloromethyl)-2-methylpyrimidine lies in its combination of both a chloromethyl and a methyl group on the pyrimidine ring. This specific arrangement imparts distinct reactivity and binding properties, making it valuable for various chemical transformations and applications in drug synthesis.








